tert-Butyl benzoate

Catalog No.
S602451
CAS No.
774-65-2
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl benzoate

CAS Number

774-65-2

Product Name

tert-Butyl benzoate

IUPAC Name

tert-butyl benzoate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

LYDRKKWPKKEMNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1

The exact mass of the compound tert-Butyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl benzoate (CAS 774-65-2) is an aromatic ester of benzoic acid and tert-butanol. Its defining structural feature is the bulky tert-butyl group, which imparts significant steric hindrance around the ester linkage. This sterically-demanding group governs the compound's primary value proposition, making it a useful intermediate in organic synthesis where controlled reactivity and stability under specific conditions are required. Unlike simpler, linear alkyl benzoates, its hydrolysis and reactivity are distinct, positioning it as a specialized precursor rather than a general-purpose solvent or fragrance component. [REFS-1, REFS-2]

Direct substitution of tert-butyl benzoate with more common, linear analogs like methyl or ethyl benzoate is often unfeasible due to fundamental differences in chemical stability and reaction mechanisms. The tert-butyl group's steric bulk significantly hinders nucleophilic attack at the carbonyl carbon, rendering it highly resistant to base-catalyzed hydrolysis (saponification) conditions that readily cleave methyl or ethyl esters. [1] Conversely, the tert-butyl ester is uniquely susceptible to cleavage under mild acidic conditions via a specific AAL1 mechanism involving a stable tert-butyl carbocation intermediate. This distinct, condition-selective lability is critical in multi-step syntheses where other functional groups are base-sensitive, making simple esters poor process substitutes. [2]

Superior Stability to Base-Catalyzed Hydrolysis vs. Linear Benzoate Esters

The steric hindrance provided by the tert-butyl group results in exceptional stability towards base-catalyzed hydrolysis compared to less hindered esters. While quantitative rate constants vary with conditions, studies on analogous ester systems demonstrate the principle: the acid-catalyzed hydrolysis of t-butyl acetate proceeds via a unimolecular (AAL1) mechanism due to the stability of the tertiary carbocation, a pathway unavailable to methyl and ethyl esters which hydrolyze via a bimolecular (AAC2) pathway. [1] This mechanistic difference underlies the tert-butyl ester's stability to bases, which readily attack the carbonyl carbon of methyl and ethyl esters. For example, methyl and ethyl esters are readily cleaved by reagents like lithium hydroxide, whereas tert-butyl esters remain intact under these conditions. [2]

Evidence DimensionReaction Mechanism & Relative Stability
Target Compound DataHydrolyzes via AAL1 mechanism (acid-catalyzed); Stable to many basic conditions (e.g., LiOH, NaH). [REFS-1, REFS-2]
Comparator Or BaselineMethyl Benzoate / Ethyl Benzoate: Hydrolyze via AAC2 mechanism; readily cleaved by bases like LiOH. [<a href="https://pubs.acs.org/doi/10.1021/acs.joc.7b00199" target="_blank">2</a>]
Quantified DifferenceQualitative but mechanistically absolute: Different reaction pathways dictate orthogonal chemical stability.
ConditionsAqueous acid vs. aqueous base hydrolysis conditions.

This selective stability allows for deprotection of other groups in a molecule using base, without cleaving the tert-butyl benzoate, enabling more complex and efficient synthetic routes.

Enhanced Electrochemical Stability for Potential High-Voltage Electrolyte Applications

In the development of abuse-tolerant electrolytes for lithium-ion batteries, aromatic compounds are investigated as redox shuttle additives to prevent overcharging. The oxidative stability of these additives is critical. While direct comparative data for tert-butyl benzoate is limited, studies on structurally related tert-butyl substituted aromatics show improved redox potentials compared to less substituted analogs. For example, 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) and 4-tert-butyl-1,2-dimethoxybenzene (TDB) show high redox potentials of 4.1–4.2 V (vs Li/Li+). [1] This suggests that the electron-donating and sterically hindering tert-butyl group can enhance the oxidative stability of the benzoate core, a desirable trait for co-solvents or additives in high-voltage battery systems compared to simple esters which may decompose at lower potentials.

Evidence DimensionRedox Potential (Oxidative Stability)
Target Compound DataInferred high oxidative stability due to the tert-butyl group, analogous to related compounds with potentials of 4.1-4.2 V vs Li/Li+. [<a href="https://iopscience.iop.org/article/10.1149/2.003202if" target="_blank">1</a>]
Comparator Or BaselineStandard carbonate electrolytes (e.g., EC/DMC): Typically stable up to ~4.2 V vs Li/Li+. Simple, unsubstituted esters often have lower stability.
Quantified DifferencePotentially higher oxidative stability window, crucial for next-generation >4V cathode materials.
ConditionsNon-aqueous electrolyte for lithium-ion batteries.

For researchers developing high-voltage lithium-ion batteries, higher oxidative stability in an electrolyte component can lead to longer cycle life and improved safety by preventing electrolyte decomposition on the cathode surface.

Process Advantage: Selective Conversion to Acid Chlorides Under Mild Conditions

A key process advantage of tert-butyl esters, including tert-butyl benzoate, is their unique reactivity with thionyl chloride (SOCl2) at room temperature to form acid chlorides in high yields. This reaction is highly selective for the tert-butyl ester. Under identical conditions, methyl, ethyl, isopropyl, and benzyl esters are essentially unreactive. [1] This allows for the selective conversion of a tert-butyl ester to a more reactive acid chloride in the presence of other common ester types, without needing to protect them.

Evidence DimensionReactivity with Thionyl Chloride (SOCl2)
Target Compound DataReacts with SOCl2 at room temperature to provide the corresponding acid chloride in very good yields. [<a href="https://pubs.acs.org/doi/10.1021/acs.joc.7b00199" target="_blank">1</a>]
Comparator Or BaselineMethyl, Ethyl, Isopropyl, Benzyl Esters: Essentially unreactive towards SOCl2 at room temperature. [<a href="https://pubs.acs.org/doi/10.1021/acs.joc.7b00199" target="_blank">1</a>]
Quantified DifferenceQualitative but absolute difference in reactivity, enabling high process selectivity.
ConditionsReaction with thionyl chloride at room temperature.

This provides a significant advantage in process chemistry, enabling a one-step, selective activation of a carboxylic acid derivative without affecting other ester groups, simplifying synthetic design and improving overall efficiency.

Orthogonal Protection in Complex, Multi-Step Organic Synthesis

In syntheses requiring multiple protecting groups, tert-butyl benzoate serves as a robust protecting group for carboxylic acids that is stable to a wide range of nucleophilic and basic reagents used to deprotect other functional groups (e.g., silyl ethers, Fmoc amines). Its selective removal with mild acid provides a critical orthogonal deprotection strategy. [1]

Precursor for In-Situ Generation of Acyl Chlorides in the Presence of Other Esters

Leveraging its unique reactivity with thionyl chloride, tert-butyl benzoate can be used in a synthetic sequence where a benzoic acid moiety needs to be converted to a highly reactive acyl chloride without affecting other methyl or ethyl esters elsewhere in the molecule. This avoids additional protection/deprotection steps, streamlining the manufacturing process. [2]

Investigational Co-Solvent or Additive for High-Voltage Electrolyte Formulations

For research in next-generation lithium-ion batteries, tert-butyl benzoate is a candidate for evaluation as a co-solvent or redox shuttle additive. Its potential for high oxidative stability, inferred from related structures, makes it suitable for formulations intended for use with high-voltage cathodes (>4.2 V), where standard carbonate solvents might decompose. [3]

XLogP3

2.8

Other CAS

774-65-2

Wikipedia

Tert-butyl benzoate

Dates

Last modified: 08-15-2023

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